2-Amino-3-(5-methyloxolan-2-yl)propanamide
Description
2-Amino-3-(5-methyloxolan-2-yl)propanamide is a specialized organic compound characterized by a propanamide backbone substituted with a 2-amino group and a 5-methyloxolan-2-yl moiety. The oxolane (tetrahydrofuran) ring introduces stereoelectronic and solubility properties distinct from analogous sulfur-containing heterocycles (e.g., thiazoles) or aromatic systems. For instance, thiazole- and pyrazole-substituted propanamides (e.g., compounds in ) exhibit variable biological activities, underscoring the importance of substituent effects .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-3-(5-methyloxolan-2-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-5-2-3-6(12-5)4-7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H2,10,11) |
InChI Key |
CLSPJYXZTPAXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-methyloxolan-2-yl)propanamide typically involves the reaction of 5-methyloxolan-2-yl derivatives with amino-propanamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-3-(5-methyloxolan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Propanamide Derivatives
*Biological activity metrics from are assay-specific but undefined.
Key Observations:
Synthetic Routes: The target compound may employ methods akin to those in , such as refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane . However, the oxolane ring’s introduction likely requires distinct precursors.
This contrasts with sulfur-containing analogs, which may exhibit better lipid solubility .
Activity Trends: Substituents like nitroguanidino (, Compound 15) significantly boost activity relative to benzyloxy groups, suggesting that electron-deficient side chains enhance target binding .
Biological Activity
2-Amino-3-(5-methyloxolan-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, and presents relevant data and findings from various studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features an amino group, a propanamide backbone, and a 5-methyloxolan ring, which may contribute to its biological activities. Understanding the structure-activity relationship is crucial for predicting its pharmacological effects.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
2. Anticancer Activity
The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Anticancer Study on A549 Cells :
- Researchers treated A549 lung cancer cells with varying concentrations of the compound.
- Results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- The study concluded that the compound could be a candidate for further development in lung cancer therapy.
-
Antimicrobial Efficacy Against S. aureus :
- A study assessed the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA).
- The results indicated that the compound inhibited MRSA growth significantly at low concentrations.
- This finding suggests potential use in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
